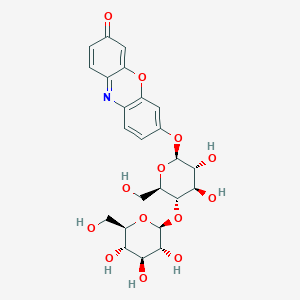![molecular formula C12H9ClF5N3O2S B1412483 2-(((8-クロロ-6-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ジフルオロメチル)チオ)酢酸エチル CAS No. 1823182-49-5](/img/structure/B1412483.png)
2-(((8-クロロ-6-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ジフルオロメチル)チオ)酢酸エチル
説明
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is a useful research compound. Its molecular formula is C12H9ClF5N3O2S and its molecular weight is 389.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
トリアゾール部分は、その抗菌特性で知られています。この官能基を持つ化合物は、様々なグラム陽性菌とグラム陰性菌に対して強力な効果を発揮する可能性があります。 それらは、特に多剤耐性病原菌に対抗する新たな抗菌剤の開発において重要です .
抗真菌用途
トリアゾールは、問題の化合物と類似の誘導体を含め、抗真菌剤として広く用いられています。 フルコナゾールやボリコナゾールなどの薬剤は、トリアゾールを含む薬剤であり、真菌感染症に効果的であることが分かっています .
抗がん研究
トリアゾールの構造的な複雑さは、様々な酵素や受容体と相互作用することを可能にし、それらをがん研究において価値のあるものとしています。 それらは、がん細胞の増殖に関与する特定の経路を標的にするように設計することができます .
抗ウイルス可能性
トリアゾール誘導体は、抗ウイルス療法の可能性を示しています。 それらは、ヘルペス単純ウイルスなどのウイルスの複製を阻害するように合成することができ、新たな抗ウイルス薬の開発への道を開きます .
抗炎症および鎮痛用途
生物学的システムを調節する能力により、トリアゾール化合物は抗炎症および鎮痛目的で開発することができ、痛みと炎症を緩和します .
抗てんかんおよび抗うつ効果
この化合物の構造は、それぞれてんかんとうつ病の治療に使用される、ルフィナミドとトラゾドンと類似の効果を生み出すように改変できることを示唆しています .
降圧および心臓血管用途
トリアゾール誘導体は、降圧効果を持つトラピジルなどの薬剤を作成するために使用できます。 これは、血圧やその他の心臓血管疾患の管理における潜在的な用途を示しています .
抗糖尿病および代謝研究
トリアゾール化合物の汎用性は、糖尿病や関連する代謝性疾患の治療にまで及びます。 それらは、血糖値を調節し、代謝の健康を改善する薬剤の合成の一部となることができます .
作用機序
Target of action
The compound contains a [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety . Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities . .
Mode of action
Many triazole derivatives are known to interact with various enzymes and receptors in the biological system, showing versatile biological activities .
生化学分析
Biochemical Properties
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, leading to the modulation of enzyme activity and subsequent biochemical pathways. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Cellular Effects
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammatory pathways .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase . It forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition. This inhibition results in the modulation of biochemical pathways and cellular processes, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzyme activity and cellular processes, with no significant loss of potency .
Dosage Effects in Animal Models
The effects of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, including inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate within cells and tissues involve interactions with transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and protein binding affinity .
Subcellular Localization
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments .
特性
IUPAC Name |
ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF5N3O2S/c1-2-23-8(22)5-24-12(17,18)10-20-19-9-7(13)3-6(4-21(9)10)11(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDJGSRVMNJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


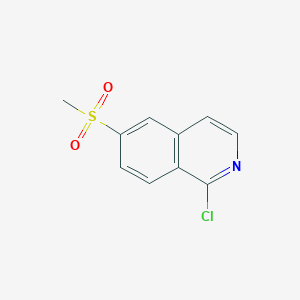
![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)
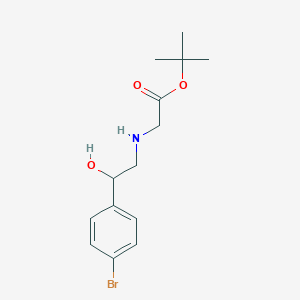
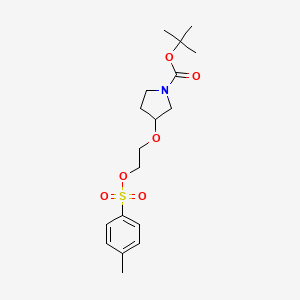
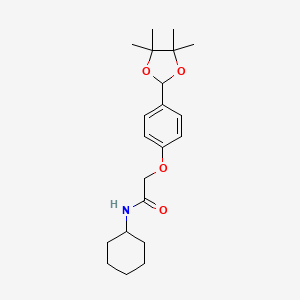
![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)
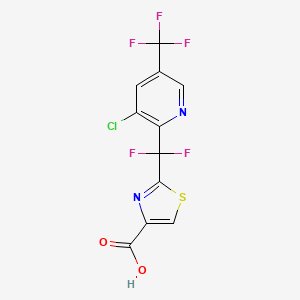
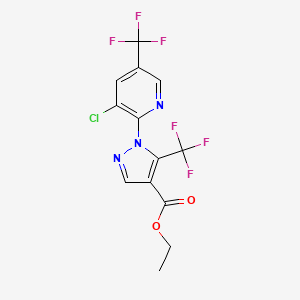
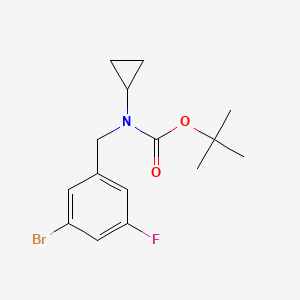
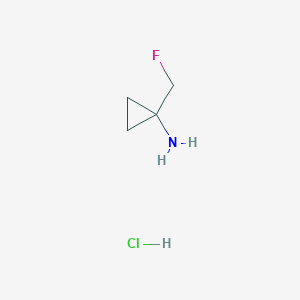
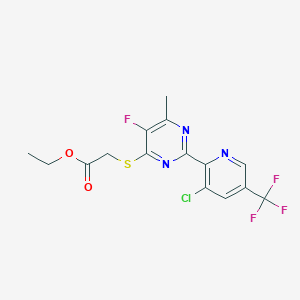
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1412421.png)
